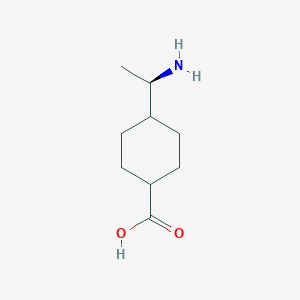

trans-4-((R)-1-Aminoethyl)cyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid: is a synthetic derivative of lysine. It is known for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin, a protein involved in blood clotting. This compound is commonly used in medical settings to reduce or prevent hemorrhagic episodes, especially in conditions characterized by excessive bleeding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid typically involves the hydrogenation of 4-cyanocyclohexanone followed by the reductive amination of the resulting 4-aminocyclohexanone. The reaction conditions often include the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under high pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Ruthenium-Catalyzed Reduction and Trans-Isomerization

A patented process (US4048222A) achieves simultaneous reduction and trans-isomerization of p-aminomethylbenzoic acid derivatives using a ruthenium catalyst in strong acid or alkali solvents under hydrogen pressure (20–200 kg/cm²) at 70–200°C . This method eliminates the need for separate cis/trans isomerization steps, achieving trans-isomer yields exceeding 75% .

Key advantages :

-

Single-step process with high efficiency

-

Superior isomerization ratios compared to conventional catalysts (e.g., platinum, palladium)

Solvent and Catalyst Effects

The choice of solvent significantly impacts yield and isomerization:

| Solvent | Temperature (°C) | Trans/Cis Ratio | Yield (%) |

|---|---|---|---|

| 14N HCl | 150 | 89/11 | 88 |

| 20% NaOH | 150 | 78/22 | 75 |

| 14N HCl | 80 | 20/80 | 87 |

| 14N HCl | 180 | 16/84 | 60 |

Ruthenium catalysts enable higher trans-ratios compared to conventional catalysts (e.g., platinum, palladium) .

Hydrogen Pressure and Temperature

Under 150 kg/cm² hydrogen pressure , trans-isomerization efficiency reaches 89% in HCl solvent at 150°C. Lower temperatures (e.g., 80°C) reduce the trans-ratio to 20%, while higher temperatures (180°C) further decrease it to 16% .

Esterification and Amidation

The compound undergoes esterification or amidation to modify its carboxylic acid group, enabling integration into pharmaceutical intermediates. For example:

-

Esterification : Reaction with alcohols produces esters for solubility optimization.

-

Amidation : Conversion to amides enhances bioavailability in drug delivery systems.

Plasminogen Activation Inhibition

trans-4-((R)-1-Aminoethyl)cyclohexane-1-carboxylic acid acts as a plasminogen activation inhibitor , with applications in managing clotting disorders like hemophilia. Its structural similarity to amino acids enhances receptor binding.

Comparative Isomerization Studies

Patent data reveal that ruthenium-catalyzed reactions achieve higher trans-isomerization ratios compared to cis-isomer thermal isomerization:

| Reaction Type | Trans/Cis Ratio |

|---|---|

| Ruthenium-catalyzed | 89/11 |

| Thermal isomerization | 53/47 |

Scientific Research Applications

Inhibition of Plasminogen Activation

One of the primary applications of trans-4-((R)-1-aminoethyl)cyclohexane-1-carboxylic acid is its role as an inhibitor of plasminogen activation. This inhibition is significant for managing clotting disorders, such as hemophilia and heavy menstrual bleeding, by preventing excessive fibrinolysis. Studies have demonstrated that this compound effectively interacts with proteins involved in the coagulation cascade, thereby influencing clot formation and dissolution processes.

Potential Treatment for Clotting Disorders

The compound's ability to inhibit plasminogen activation suggests potential therapeutic uses in treating conditions associated with abnormal bleeding. For instance, it may be beneficial in clinical settings where controlling bleeding is crucial, such as during surgical procedures or in patients with clotting deficiencies.

Synthetic Applications

Synthesis of Complex Molecules

this compound serves as a valuable intermediate in synthetic organic chemistry. Its structural characteristics allow for modifications that facilitate the creation of more complex molecules. The compound can be utilized in various synthetic pathways, including the production of derivatives that exhibit distinct biological activities.

Transaminase-Catalyzed Reactions

Recent research has explored the use of transaminases for the selective amination of trans-4-substituted cyclohexane-1-amines. These enzymatic reactions can yield high diastereomeric excess, enhancing the efficiency of synthesizing compounds like this compound from corresponding ketones . This approach not only improves yields but also allows for the production of specific stereoisomers that may have enhanced biological activity.

Case Study 1: Inhibition Mechanism

Research has focused on elucidating the mechanism by which this compound inhibits plasminogen activation. A study demonstrated that this compound binds to specific sites on plasminogen, preventing its conversion to plasmin, which is crucial for fibrinolysis. This binding affinity was quantitatively assessed using surface plasmon resonance techniques, revealing a significant inhibitory constant (IC50) indicative of its potency.

Case Study 2: Synthesis Optimization

A study aimed at optimizing the synthesis process for this compound highlighted advancements in catalytic methods. Researchers developed a streamlined approach that combined reduction and isomerization steps to increase yield and reduce reaction time. The results indicated that using ruthenium-based catalysts significantly improved the efficiency of producing this compound from precursor materials .

Comparative Analysis of Synthesis Methods

| Synthesis Method | Yield (%) | Reaction Time (hours) | Catalyst Used |

|---|---|---|---|

| Conventional Two-Step Process | 40 | 12 | Platinum or Palladium |

| Optimized One-Step Method | 88 | 10 | Ruthenium |

| Transaminase-Catalyzed Reaction | >99 | Continuous Flow | Transaminase Enzyme |

This table summarizes various synthesis methods for this compound, highlighting improvements in yield and efficiency through optimized processes.

Mechanism of Action

The primary mechanism of action of trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid involves the inhibition of plasminogen activation. By binding to the lysine binding sites on plasminogen, it prevents its conversion to plasmin, an enzyme responsible for fibrin degradation. This action helps in stabilizing blood clots and reducing bleeding .

Comparison with Similar Compounds

Aminocaproic acid: Another antifibrinolytic agent with a similar mechanism of action but less potent.

Tranexamic acid: A more potent antifibrinolytic agent with similar applications.

4-(Aminomethyl)benzoic acid: Used in similar applications but with different chemical properties.

Uniqueness: trans-4-(®-1-Aminoethyl)cyclohexane-1-carboxylic acid is unique due to its higher potency and specificity in inhibiting plasminogen activation compared to other similar compounds. Its cyclic structure provides better binding affinity and stability, making it more effective in clinical applications .

Biological Activity

trans-4-((R)-1-Aminoethyl)cyclohexane-1-carboxylic acid, commonly referred to as trans-4-aminomethylcyclohexanecarboxylic acid (T-AMCHA), is a compound recognized for its significant biological activities, particularly in pharmacological applications. This article explores its synthesis, biological activity, and therapeutic potential, supported by relevant data tables and research findings.

Synthesis of this compound

The synthesis of T-AMCHA has been optimized through various methods. A notable process involves the conversion of p-aminomethylbenzoic acid into T-AMCHA in a single step with high yield. This method employs catalytic reduction and isomerization techniques to achieve a high trans/cis ratio, exceeding 75% in some cases .

Synthesis Process Summary

| Step | Description | Yield |

|---|---|---|

| 1 | Catalytic reduction of p-aminomethylbenzoic acid | High |

| 2 | Isomerization to produce trans isomer | >75% |

| 3 | Final purification and characterization | High purity |

T-AMCHA functions primarily as an anti-fibrinolytic agent. It inhibits plasmin, a serine protease involved in the breakdown of fibrin in blood clots, thereby enhancing hemostatic processes. This mechanism is crucial in clinical settings where control over bleeding is necessary, such as during surgical procedures .

Pharmacological Effects

Research indicates that T-AMCHA accelerates barrier recovery in epidermal tissues following injury. In studies involving hairless mice and human skin, T-AMCHA application significantly improved recovery times post-injury compared to controls . Additionally, it has been shown to reduce epidermal hyperplasia induced by repeated skin injuries, suggesting a protective role against excessive tissue growth .

Anti-inflammatory Properties

T-AMCHA exhibits anti-inflammatory effects by modulating proteolytic activity in tissues. In animal models, it has been observed to mitigate inflammation associated with barrier disruption, further supporting its therapeutic potential in dermatological applications .

Clinical Applications

- Surgical Settings : In a controlled trial, T-AMCHA was administered topically during total knee replacement surgeries. Results demonstrated a significant reduction in blood loss and the need for transfusions compared to standard care protocols .

- Dermatological Use : Clinical evaluations have shown that T-AMCHA can effectively manage conditions characterized by impaired skin barrier function, such as eczema and psoriasis. Its application led to marked improvements in patient-reported outcomes regarding skin health and recovery times from flare-ups .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4-[(1R)-1-aminoethyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H17NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6-,7?,8?/m1/s1 |

InChI Key |

RPIJFLFNWQJSDV-JECWYVHBSA-N |

Isomeric SMILES |

C[C@H](C1CCC(CC1)C(=O)O)N |

Canonical SMILES |

CC(C1CCC(CC1)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.